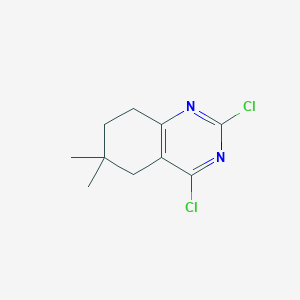

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Description

Historical Development of Tetrahydroquinazoline Derivatives

The historical development of tetrahydroquinazoline derivatives traces back to the foundational work in quinazoline chemistry during the late nineteenth century. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this nomenclature until 1885. The preparation of the parent quinazoline structure came several years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative.

A more systematic approach to quinazoline synthesis was subsequently developed by Gabriel in 1903. Gabriel reported the synthesis of the parent quinazoline from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine. The reduced intermediate underwent condensation with formic acid to produce dihydroquinazoline, which was subsequently oxidized to quinazoline. The nomenclature "quinazoline" was proposed by Widdege, derived from its relationship as an aza derivative of quinoline.

The evolution toward tetrahydroquinazoline derivatives represented a significant advancement in heterocyclic chemistry. Over the past decade, researchers have introduced several practical and efficient synthetic approaches to generate tetrahydroquinolines and related tetrahydroquinazoline structures. Bunce and co-workers developed multiple domino reactions utilizing reduction-reductive amination strategies under hydrogenation conditions with palladium catalysts. These methodologies featured multi-step sequences triggered by catalytic reduction of nitro groups, followed by cyclic imine formation and subsequent reduction to yield tetrahydroquinoline derivatives in excellent yields ranging from 93% to 98%.

Position of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline in Chemical Taxonomy

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline occupies a specific position within the broader classification of nitrogen-containing heterocycles. The compound possesses the molecular formula C₁₀H₁₂Cl₂N₂ and is characterized by a complex bicyclic structure consisting of a tetrahydropyrimidine ring fused to a cyclohexene ring. The structural representation through Simplified Molecular Input Line Entry System notation is CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C, clearly demonstrating the geminal dimethyl substitution at the 6-position and dichlorination at the 2- and 4-positions.

The compound belongs to the quinazoline derivative family, which represents one of the most significant classes of heterocyclic compounds. Quinazoline derivatives are characterized by their bicyclic structure consisting of two condensed six-membered aromatic rings: a pyrimidine ring and a benzene ring. The tetrahydroquinazoline subfamily specifically refers to derivatives where the pyrimidine ring has been partially reduced, resulting in a saturated six-membered ring system.

Within the chemical taxonomy, this compound is classified as a halogenated tetrahydroquinazoline derivative with alkyl substitution. The presence of two chlorine atoms at specific positions (2 and 4) significantly influences the compound's chemical reactivity and potential biological activity. The geminal dimethyl groups at position 6 provide additional steric bulk and conformational constraints that distinguish this compound from simpler tetrahydroquinazoline analogs.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Systematic Name | 2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline |

| Ring System | Bicyclic (tetrahydropyrimidine fused to cyclohexene) |

| Substitution Pattern | 2,4-dichloro, 6,6-dimethyl |

| Chemical Classification | Halogenated tetrahydroquinazoline derivative |

Significance in Heterocyclic Chemistry Research

The significance of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline in heterocyclic chemistry research stems from its representation of advanced structural complexity within the quinazoline family. Quinazoline and quinazolinone compounds have demonstrated considerable importance due to their diverse range of biological properties and applications in medicinal chemistry. These derivatives possess wide-ranging bioactivities including antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, and anticonvulsant properties.

The specific structural features of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline contribute to its research significance through several mechanisms. The dichlorination pattern at positions 2 and 4 represents a common motif in bioactive quinazoline derivatives, as research has demonstrated that substituents at positions 2 and 3, along with halogen atoms at positions 6 and 8, can significantly improve antimicrobial activities. The presence of chlorine atoms at these specific positions provides opportunities for nucleophilic substitution reactions and further chemical modification.

The geminal dimethyl substitution at position 6 introduces conformational rigidity and steric effects that can influence both chemical reactivity and biological activity. This structural feature represents an important example of how alkyl substitution patterns can modulate the properties of heterocyclic compounds. Research has shown that lipophilic character development at various positions of the quinazoline ring can be crucial for inhibitory affinity and biological activity.

Contemporary research has emphasized the importance of tetrahydroquinazoline derivatives as building blocks for complex molecular architectures. Novel synthetic methodologies have been developed utilizing α-aminoamidines for the synthesis of new series of 5,6,7,8-tetrahydroquinazolines through reactions with bis-benzylidene cyclohexanones. These methods are characterized by excellent yields, mild reaction conditions, and straightforward workup procedures, representing significant advances over existing synthetic methodologies.

Contemporary Research Landscape

The contemporary research landscape surrounding tetrahydroquinazoline derivatives has experienced significant expansion, with particular emphasis on developing efficient synthetic methodologies and exploring novel applications. Recent advances have focused on metal-catalyzed approaches, borrowing hydrogen methodologies, and innovative cyclization strategies that provide atom-economical pathways for tetrahydroquinazoline synthesis.

A notable development in the field involves the application of borrowing hydrogen methodology for tetrahydroquinoline synthesis. Research has demonstrated that manganese-based catalytic systems can facilitate the synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and simple secondary alcohols. This one-pot cascade reaction, promoted by manganese pincer complexes, provides an atom-efficient pathway with water as the only byproduct. The methodology represents a significant advancement over traditional approaches that often require additional reducing agents or harsh reaction conditions.

Contemporary synthetic strategies have also explored electrochemical approaches for the preparation of tetrahydroquinoline derivatives. Recent research has demonstrated the selective synthesis of tetrahydroquinoline derivatives at room temperature through electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and cyanomethyl precursor. These methods feature mild conditions, high efficiency, wide substrate scope, and excellent functional group tolerance.

The synthesis of specific tetrahydroquinazoline derivatives has received considerable attention in pharmaceutical research. Recent work has described the preparation of compounds such as 2,4-dichloro-5,6,7,8-tetrahydroquinazoline as key intermediates in drug development programs. The synthetic route typically involves the conversion of tetrahydroquinazoline-2,4-diones to the corresponding dichloride derivatives using established chlorination procedures.

| Research Area | Recent Developments | Key Features |

|---|---|---|

| Catalytic Synthesis | Manganese-catalyzed borrowing hydrogen | Atom-economical, water as sole byproduct |

| Electrochemical Methods | Hydrocyanomethylation of quinolines | Room temperature, mild conditions |

| Pharmaceutical Intermediates | Dichlorotetrahydroquinazoline synthesis | High yields, scalable procedures |

| Green Chemistry | Oxidative cyclization approaches | Molecular oxygen as oxidant |

Research into the biological activities of tetrahydroquinazoline derivatives continues to expand, with studies demonstrating their potential as antiparasitic agents, antitumor compounds, and antimicrobial substances. The synthesized tetrahydroquinazoline analogs have shown promising results against Pneumocystis carinii and Toxoplasma gondii, with some compounds exhibiting potency and selectivity comparable to standard clinical agents. Furthermore, these compounds have demonstrated significant antiproliferative activity against human tumor cells, suggesting their potential as anticancer agents.

The development of novel tetrahydroquinazoline derivatives has also focused on inhibiting specific biological targets such as hepatitis B virus capsid assembly. Some synthesized compounds have shown potent inhibitory activity at sub-micromolar concentrations, indicating their potential as antiviral agents. Additionally, derivatives have been evaluated for antimycobacterial and antiviral activities, with certain compounds identified as potent antitubercular agents while others demonstrated moderate activity against influenza virus.

Properties

IUPAC Name |

2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKQYNWQDKXLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Quinazoline Core

The tetrahydroquinazoline nucleus is typically synthesized by cyclization of ureido derivatives derived from aromatic acids or amides. These ureido derivatives are prepared by reacting the corresponding aromatic acids with sodium or potassium cyanate or urea, following procedures established in classical organic synthesis (Curd et al., J. Chem. Soc., 1947).

Chlorination of the Quinazoline Core

Chlorination Agents and Conditions

The 2,4-dihydroxyquinazoline or its acid salts (e.g., hydrochloride) are chlorinated using:

- A mixture of phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃), or

- Phosphoryl chloride in the presence of N,N-dimethylaniline as a base.

The chlorination is conducted by slow addition of the halogenating agent at room temperature, followed by refluxing the mixture for 10 minutes to 2 hours, depending on the batch size (e.g., 10 g samples typically require about 2 hours).

The reaction temperature ranges from 25°C to about 200°C, with preferred conditions around 25–60°C for approximately 4 hours for related transformations.

Reaction Workup and Purification

- After chlorination, volatile solvents are evaporated.

- The residue is dissolved in dilute aqueous sodium bicarbonate, sodium carbonate, or sodium hydroxide to neutralize and extract the product.

- Organic solvents such as chloroform or ethyl ether are used for extraction, with chloroform preferred for convenience and safety.

- Drying agents like sodium sulfate or potassium carbonate remove residual water.

- The solvent is evaporated to yield the 2,4-dichloroquinazoline derivative as a crystalline solid.

- Recrystallization from solvents such as methanol, ethanol, isopropanol, methylene chloride, or chloroform ensures purity.

Specific Synthesis of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

While direct literature on the exact compound is limited, the preparation follows the general chlorination protocol applied to 6,6-dimethyl-5,6,7,8-tetrahydroquinazoline precursors:

- The 6,6-dimethyl-5,6,7,8-tetrahydroquinazoline intermediate is synthesized via cyclization of appropriate ureido derivatives.

- Chlorination at positions 2 and 4 is performed using PCl₅/POCl₃ mixtures under reflux conditions.

- The reaction mixture is processed as described above to isolate the dichloro-substituted product.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Ureido derivative formation | Aromatic acid + sodium/potassium cyanate or urea | Ambient to reflux | Several hours | Precursor for quinazoline ring formation |

| Cyclization to tetrahydroquinazoline | Acid or base catalysis, heating | 25–200°C | 1–48 hours | Preferred 25–60°C for 4 hours |

| Chlorination at 2,4 positions | PCl₅ + POCl₃ or POCl₃ + N,N-dimethylaniline | Room temp + reflux | 10 min – 2 hours | Slow addition of halogenating agent |

| Workup and extraction | Aqueous base (NaHCO₃, Na₂CO₃), chloroform extraction | Ambient | Variable | Drying and recrystallization |

Additional Notes on Derivative Transformations

- The 2,4-dichloroquinazoline intermediates can be further reacted with ammonia, amines, or heterocyclic compounds to introduce various substituents at position 4 or 2, expanding the chemical diversity of quinazoline derivatives.

- Sulfur-containing derivatives can be prepared by reaction with sodium sulfide, thiourea, or thioacetamide, followed by alkylation and amination steps, though these are beyond the scope of the current compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinazoline derivatives with altered electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

DCTHQ has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

P2X7 Receptor Antagonism

One of the prominent applications of DCTHQ is its role as an antagonist of the P2X7 receptor. Research indicates that tetrahydroquinoline derivatives can inhibit this receptor, which is implicated in inflammatory processes and pain signaling pathways. The antagonism of P2X7 may lead to therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .

Table 1: P2X7 Receptor Antagonists Derived from Tetrahydroquinolines

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| DCTHQ | Structure | P2X7 Antagonist | |

| 5-Fluoro-DCTHQ | Structure | Enhanced activity | |

| Hydroxy-DCTHQ | Structure | Moderate activity |

Antimicrobial Activity

Studies have shown that DCTHQ exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Study: Antimicrobial Efficacy of DCTHQ

- Objective : To evaluate the antimicrobial activity of DCTHQ against Staphylococcus aureus.

- Method : Agar diffusion method was employed to assess inhibition zones.

- Results : DCTHQ demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Agricultural Applications

In addition to its medicinal uses, DCTHQ has potential applications in agriculture as a pesticide or herbicide due to its chemical stability and effectiveness against certain pests.

Herbicidal Properties

Research indicates that DCTHQ can be effective against specific weed species, providing a means for crop protection without harming desirable plants. Its application can help manage weed resistance in agricultural settings.

Table 2: Herbicidal Efficacy of DCTHQ

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1)

- Structure : Lacks the 6,6-dimethyl groups.

- Molecular Weight : 203.07 g/mol ().

- Physical Properties : Boiling point = 306.7°C, density = 1.466 g/cm³ ().

- Lower lipophilicity compared to the dimethyl derivative, impacting bioavailability.

4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1956330-89-4)

- Structure : Features a trifluoromethyl group at position 7 and a methyl group at position 2 ().

- Molecular Weight : 248.65 g/mol.

- Key Differences :

- The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.

- Increased polarity compared to the dimethyl-chloro analog may affect membrane permeability.

2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline

- Structure : Substituted with a benzylsulfanyl group at position 2 and a phenyl group at position 4 ().

- Molecular Weight : 332.47 g/mol.

- The phenyl group increases aromatic interactions, possibly improving binding affinity in biological targets.

Functional Analogs

2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines

- Structure: Amino groups replace chlorine atoms, with an aminomethyl group at position 6 ().

- Biological Activity: Acts as nonclassical dihydrofolate reductase (DHFR) inhibitors, showing antitumor and antiparasitic activity ().

- Key Differences: Amino groups enable hydrogen bonding with DHFR active sites, unlike the chloro substituents, which may act as leaving groups or steric blockers. Reduced electrophilicity compared to chloro derivatives, decreasing reactivity in alkylation reactions.

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

- Structure : Features ketone groups at positions 2 and 4 ().

- Synthesis: Prepared via cyclization of 2-cyclohexanone ethyl carboxylate with urea (77% yield) ().

- Key Differences: The dione structure allows for keto-enol tautomerism, enhancing solubility in polar solvents. Lacks halogen atoms, reducing toxicity but limiting applications in electrophilic reactions.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be represented as follows:

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 239.12 g/mol

This compound belongs to a class of tetrahydroquinazoline derivatives known for their diverse biological activities.

Biological Activity Overview

Research indicates that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline exhibits various biological activities:

-

Anticancer Activity :

- Several studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been reported to induce apoptosis in cancer cell lines such as MGC-803 and HeLa by activating caspase pathways and upregulating pro-apoptotic proteins like BAX and p53 .

- A study demonstrated that derivatives of tetrahydroquinazoline compounds exhibited IC50 values ranging from 0.06 to 4.33 µM against various cancer cell lines .

- Antibacterial Properties :

- Enzyme Inhibition :

The mechanisms through which 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells by inhibiting Topo II activity .

- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a recent study involving various human cancer cell lines (MCF-7, A549), 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin . This suggests that these compounds could serve as effective alternatives or adjuncts in cancer therapy.

Case Study 2: Antibacterial Activity

A series of synthesized derivatives were tested against Staphylococcus aureus. Compounds showed varying degrees of antibacterial activity with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential for developing new antibacterial agents from this chemical scaffold.

Data Tables

| Compound | Activity Type | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline | Anticancer | MGC-803 | 0.06 µM |

| 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline | Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline?

A common approach involves refluxing precursors in solvents like DMSO under controlled conditions. For example, hydrazide derivatives can be cyclized via prolonged reflux (18 hours), followed by distillation, cooling, and crystallization in water-ethanol mixtures to yield tetrahydroquinazoline analogs with moderate yields (~65%) . Purification via recrystallization and validation through melting point analysis (e.g., 141–143°C) ensures product integrity.

Q. How are tetrahydroquinazoline derivatives characterized for structural confirmation?

Key methods include:

- Nuclear Magnetic Resonance (NMR): 1H NMR identifies substituent patterns and hydrogen environments, such as aromatic protons or methyl groups (e.g., δ 1.2–2.5 ppm for alkyl chains) .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, N content within ±0.3% of calculated values) .

- X-ray Crystallography: Resolves 3D molecular geometry and intermolecular interactions, critical for studying enzyme-inhibitor complexes (e.g., DHFR binding) .

Q. What safety protocols are critical during synthesis and handling?

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Adhere to GHS hazard codes (e.g., H301/H311 for toxicity) and employ PPE (gloves, goggles) .

- Follow lab safety guidelines for waste disposal and emergency procedures (e.g., P310 for immediate medical attention) .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinazoline scaffold influence biological activity?

Structure-activity relationship (SAR) studies reveal that substituents like halogen atoms (Cl) or methoxy groups enhance target binding. For instance:

- 2,4-Diamino groups improve inhibition of dihydrofolate reductase (DHFR) in Pneumocystis carinii by forming hydrogen bonds with active-site residues .

- Trimethoxybenzyl substituents increase selectivity for human DHFR due to steric and electronic effects .

- Chlorophenyl groups enhance antimicrobial activity in triazolothiadiazine derivatives .

Q. How can contradictory bioactivity data arise across studies?

Variations in biological assays (e.g., enzyme sources, cell lines) lead to discrepancies. For example:

Q. What experimental design considerations optimize pharmacological properties?

- Solvent Selection: Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency but require careful removal to avoid cytotoxicity .

- Salt Formation: Converting carboxylic acid derivatives to sodium or potassium salts improves aqueous solubility for in vivo testing .

- Dose-Response Studies: Use IC₅₀/EC₅₀ values to quantify potency and establish therapeutic windows .

Q. How can computational modeling aid in target validation?

Molecular docking (e.g., AutoDock, Schrödinger) predicts binding modes with enzymes like DHFR. For example:

- Indolinomethyl substituents occupy hydrophobic pockets in DHFR, validated by X-ray crystallography .

- MD simulations assess conformational stability of inhibitor-enzyme complexes over nanosecond timescales .

Methodological Challenges

Q. What are common pitfalls in interpreting NMR spectra of tetrahydroquinazoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.